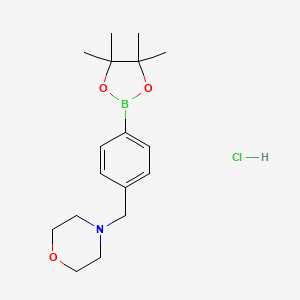

Chlorhydrate de 4-(4-(4,4,5,5-tétraméthyl-1,3,2-dioxaborolan-2-yl)benzyl)morpholine

Vue d'ensemble

Description

4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)morpholine hydrochloride is a useful research compound. Its molecular formula is C17H27BClNO3 and its molecular weight is 339.7 g/mol. The purity is usually 95%.

The exact mass of the compound 4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)morpholine hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)morpholine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)morpholine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthèse de nouveaux composés

Ce composé est souvent utilisé comme matière première dans la synthèse de nouveaux composés . Sa structure unique lui permet de réagir avec une variété d'autres substances pour créer de nouveaux composés ayant des applications potentielles dans divers domaines de la recherche .

Recherche sur l'application des médicaments

Les composés de l'acide borique, tels que celui-ci, sont fréquemment utilisés dans la recherche sur l'application des médicaments . Ils peuvent servir d'inhibiteurs enzymatiques ou de médicaments ligands spécifiques . Ces composés ont des applications potentielles dans le traitement des tumeurs, des infections microbiennes et peuvent également être utilisés dans le

Mécanisme D'action

Target of Action

Compounds with similar structures are often used in the suzuki-miyaura cross-coupling reaction , suggesting that this compound may also be used in similar chemical reactions.

Mode of Action

Similar compounds are known to undergo borylation at the benzylic c-h bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . This suggests that 4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)morpholine hydrochloride may interact with its targets in a similar manner.

Biochemical Pathways

It is known that similar compounds can participate in the suzuki-miyaura cross-coupling reaction , which is a type of chemical reaction that forms a carbon-carbon bond. This suggests that this compound may affect biochemical pathways involving carbon-carbon bond formation.

Result of Action

Given its potential role in the suzuki-miyaura cross-coupling reaction , it can be inferred that this compound may facilitate the formation of carbon-carbon bonds, which could have various effects at the molecular and cellular level depending on the specific context.

Action Environment

It is known that the suzuki-miyaura cross-coupling reaction, in which similar compounds are involved, is typically carried out in the presence of a palladium catalyst . This suggests that the presence of such a catalyst could be an important environmental factor influencing the action of this compound.

Activité Biologique

4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)morpholine hydrochloride is a compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological applications. This article delves into its biological activity, exploring various studies and findings related to its pharmacological properties.

- Chemical Formula : C17H26BNO3

- Molecular Weight : 293.31 g/mol

- CAS Number : 876316-33-5

- Purity : >98%

The compound features a boron-containing moiety (tetramethyl-1,3,2-dioxaborolane), which is known for its ability to participate in various chemical reactions such as Suzuki coupling. This property may contribute to its biological activity by facilitating the formation of biologically relevant compounds or enhancing drug delivery systems.

Anticancer Activity

Research indicates that compounds containing boron can exhibit anticancer properties. The mechanism often involves the modulation of cellular pathways that lead to apoptosis in cancer cells. For instance, studies have shown that boron-containing compounds can inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis through the activation of caspases .

Enzyme Inhibition

The morpholine structure in this compound suggests potential interactions with various enzymes. Morpholines are known to act as inhibitors for certain enzymes involved in metabolic pathways. For example, studies have demonstrated that morpholine derivatives can inhibit serine proteases and other enzyme classes, impacting processes such as inflammation and cancer progression .

Neuroprotective Effects

Recent investigations into the neuroprotective effects of morpholine derivatives have shown promising results. These compounds may protect neuronal cells from oxidative stress and excitotoxicity, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The presence of the boron moiety may enhance these protective effects by stabilizing reactive intermediates .

Study 1: Antitumor Efficacy

A study evaluated the antitumor efficacy of 4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)morpholine hydrochloride in vitro using various cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with IC50 values comparable to established chemotherapeutic agents .

Study 2: Enzyme Interaction

Another research focused on the interaction of this compound with human serine proteases. The findings revealed that it acts as a competitive inhibitor with a Ki value indicating strong binding affinity. This suggests potential applications in therapeutic contexts where enzyme inhibition is desirable .

Data Table: Summary of Biological Activities

Propriétés

IUPAC Name |

4-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]morpholine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26BNO3.ClH/c1-16(2)17(3,4)22-18(21-16)15-7-5-14(6-8-15)13-19-9-11-20-12-10-19;/h5-8H,9-13H2,1-4H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUHPRNOSIRFDFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CN3CCOCC3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27BClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10674655 | |

| Record name | 4-{[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}morpholine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10674655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

944591-57-5 | |

| Record name | Morpholine, 4-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=944591-57-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-{[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}morpholine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10674655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.